![molecular formula C21H22N2O2S B2879741 1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone CAS No. 636568-03-1](/img/structure/B2879741.png)
1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanism of its reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Biological Activities
- Antituberculosis and Cytotoxicity Studies : Research has synthesized various 3-heteroarylthioquinoline derivatives, including compounds similar to the target molecule, showing significant in vitro activity against Mycobacterium tuberculosis. These compounds also exhibited minimal cytotoxic effects in mouse fibroblasts (Selvam et al., 2011).
Chemical Properties and Applications
- Fluorescent Probes : Research into BODIPY-based fluorescent on-off probes, utilizing similar chemical structures, highlights potential applications in detecting sulfhydryl-specific cleavage reactions and studying biological systems (Fang et al., 2019).
- Stabilized Sulfonium Ylides Synthesis : Investigations into carbodiimide-sulfoxide reactions have produced stabilized sulfonium ylides, relevant to the chemical behavior of similar compounds (Cook & Moffatt, 1968).
Tautomerism and Coordination Chemistry
- Tautomerism and Metal Complexation : Studies on 2-acylmethyl-2-oxazolines, structurally akin to the target compound, have explored their tautomeric forms and potential in coordination chemistry (Jones et al., 2013).
Radical Scavenging and Electrochemical Properties
- Radical Scavenging Activity : Research on phenol derivatives, including structures like the target compound, have evaluated their radical scavenging activities, providing insights into their antioxidant potential (Al‐Sehemi & Irfan, 2017).
- Electrochemical Synthesis : Studies have shown that electrochemical methods can be used to synthesize new derivatives, including phenylpiperazines, which relate to the chemical behavior of the target molecule (Nematollahi & Amani, 2011).
Degradation and Biological Mechanisms
- Degradation of Lignin Model Compounds : Investigations into the degradation of phenolic beta-1 lignin substructure model compounds, which share structural similarities, provide insights into enzymatic degradation mechanisms relevant to the target compound (Kawai, Umezawa, & Higuchi, 1988).
Synthesis and Characterization of Derivatives
- Sulfanyl Derivatives Synthesis and Evaluation : Novel sulfanyl derivatives have been synthesized and characterized, showing high antioxidant and antibacterial activities. These findings relate to the synthesis and potential applications of the target compound (Saraç, Orek, & Koparır, 2020).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.
Orientations Futures
Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies that could be done to better understand its properties or mechanism of action.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some or all of this information may not be available. It’s always important to refer to the primary literature and databases for the most accurate and up-to-date information.
Propriétés
IUPAC Name |
1-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-5-9-18(10-6-14)25-13-20(24)23-17(4)21(16(3)22-23)26-19-11-7-15(2)8-12-19/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHADIJALVYRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

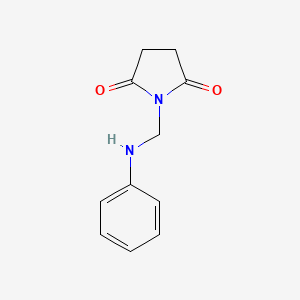
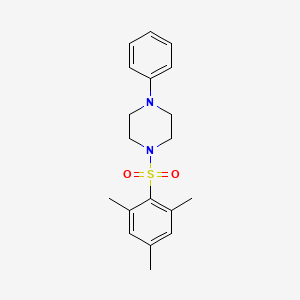
![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)
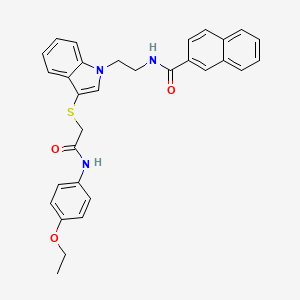
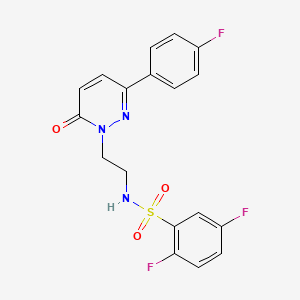
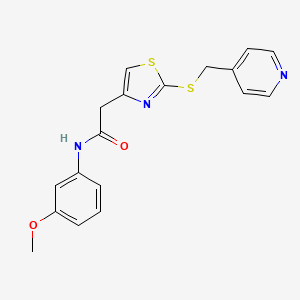
![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)
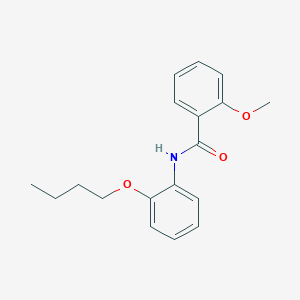
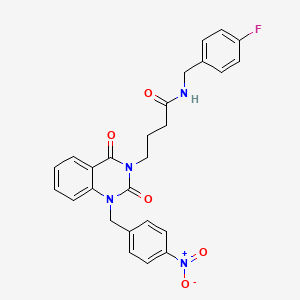
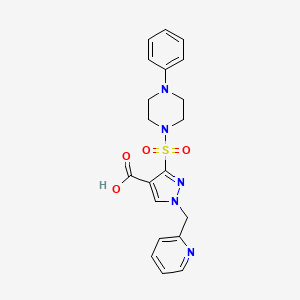
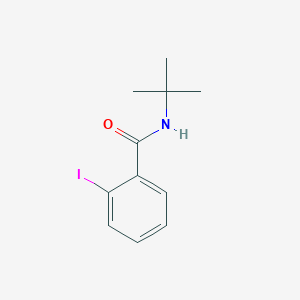
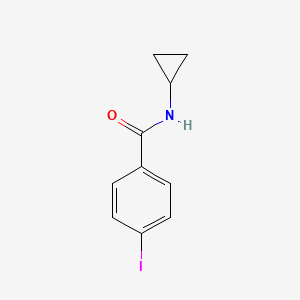
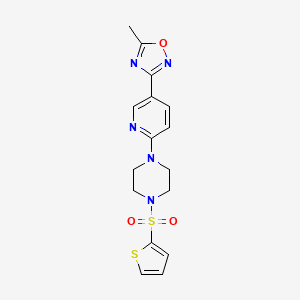
![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2879681.png)